tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
Description
tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is a spirocyclic compound featuring a fused bicyclic system containing oxygen (2-oxa) and nitrogen (8-aza) heteroatoms. The tert-butyl carbamate group acts as a protective moiety for the amine functionality, making it valuable in medicinal chemistry for controlled synthesis of bioactive molecules. Its stereochemistry (R-configuration at the 4-position) is critical for chiral specificity in drug design, influencing interactions with biological targets .
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-[(4R)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
KHVXQKCRFSXIID-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC12CCNCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carbonate ion to yield the desired carbamate . The reaction can be carried out under both aqueous and anhydrous conditions, with bases such as triethylamine or pyridine commonly used to facilitate the reaction .
Industrial Production Methods
Industrial production of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the effectiveness of this protecting group .
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., hydroxyl in CAS 2387560-88-3) improves aqueous solubility compared to non-polar analogs like CAS 336191-17-4 .
- Stability : Compounds with methyl substitutions (e.g., CAS 1463054-00-3) exhibit enhanced steric protection against enzymatic degradation .
- Storage : Most derivatives require low-temperature storage (2–8°C) and ice-pack shipping to prevent decomposition .
Stereochemical Considerations
The R-configuration in the target compound contrasts with diastereomers like the (3S,4S)-methyl derivative (CAS 1463054-00-3), which may exhibit divergent binding affinities in chiral environments. Such differences are critical in optimizing drug candidates for selectivity .
Research Findings and Trends
- Spirocyclic Diversity : Modifications in ring size (e.g., spiro[3.3] in CAS 1181816-12-5 vs. spiro[4.5]) influence conformational flexibility and bioactivity .
- Biological Relevance : Diazaspiro derivatives (e.g., CAS 236406-39-6) show promise in CNS drug discovery due to improved blood-brain barrier penetration .
- Catalytic Applications : The tert-Boc group in these compounds is compatible with transition-metal catalysis, enabling cross-coupling reactions in complex molecule synthesis .
Biological Activity
tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- IUPAC Name : tert-butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- SMILES Notation :
C[C@@H]1OCC2(CCNCC2)[C@@H]1NC(=O)OC(C)(C)C
Biological Activity Overview
Studies on this compound have indicated various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's spirocyclic nature may contribute to its binding affinity with bacterial targets, enhancing its efficacy.
Case Study: Antitubercular Activity
A relevant study focused on the synthesis and evaluation of azaspiro analogs, which included compounds structurally related to this compound. These analogs demonstrated promising antitubercular activity with low cytotoxicity toward eukaryotic cells, indicating a favorable therapeutic index .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Spirocyclic Structure : The unique spirocyclic arrangement enhances molecular stability and biological interaction.
- Functional Groups : The presence of nitrogen and oxygen heteroatoms in the structure contributes to its reactivity and interaction with biological targets.
| Compound Name | IUPAC Name | CAS Number | Notable Features |
|---|---|---|---|
| tert-butyl N-(8-oza-2-azaspiro[4.5]decan-4-ylmethyl)carbamate | tert-butyl ((8-oza-2-azaspiro[4.5]decan-4-y)methyl)carbamate | 1864058-58-1 | Similar spirocyclic structure but different substituents |
| tert-butyl N-(piperidin-4-ylmethyl)carbamate | tert-butyl N-(piperidin-4-yloxycarbonyl)methylamine | 1234567-X | Contains a piperidine ring instead of a spirocyclic structure |
The precise mechanism of action for tert-butyl (R)-(2-oza-8-azaspiro[4.5]decan-4-y)carbamate remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation, leading to inhibition or modulation of these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
